molecular formula C23H19ClFN3O B8720194 N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide

Cat. No. B8720194
M. Wt: 407.9 g/mol
InChI Key: MUKZWNKZCWLNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C23H19ClFN3O and its molecular weight is 407.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C23H19ClFN3O

Molecular Weight

407.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(5-fluoropyridin-3-yl)methyl]benzamide

InChI

InChI=1S/C23H19ClFN3O/c24-19-4-5-22-21(11-19)18(13-28-22)6-7-27-23(29)17-3-1-2-15(9-17)8-16-10-20(25)14-26-12-16/h1-5,9-14,28H,6-8H2,(H,27,29)

InChI Key

MUKZWNKZCWLNMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)CC4=CC(=CN=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide was prepared according to method B N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(chloromethyl)benzamide (0.156 g; 0.449 mmol), 5-fluoropyridin-3-ylboronic acid (0.071 g; 0.494 mmol), tetrakis(triphenylphosphine)palladium(0) (0.026 g; 0.022 mmol), sodium carbonate (0.095 g; 0.898 mmol), sodium iodide (0.204 g; 1.35 mmol), in dimethoxyethane (3 mL) and water (1 mL), irradiated in a microwave oven at 130° C. for 15 minutes. Purification by preparative TLC on silica gel (eluent 50% ethyl acetate in heptane) furnished 0.006 g (3%) of the title compound as a white solid.
Name
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(chloromethyl)benzamide
Quantity
0.156 g
Type
reactant
Reaction Step One
Quantity
0.071 g
Type
reactant
Reaction Step Two
Quantity
0.095 g
Type
reactant
Reaction Step Three
Quantity
0.204 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six
Quantity
0.026 g
Type
catalyst
Reaction Step Seven
Yield
3%

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